2-Methylamino-2-phenylbutanol
Overview
Description
2-Methylamino-2-phenylbutanol is an organic compound with the molecular formula C11H17NO. It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to the carbon atom bearing the hydroxyl group. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Biochemical Analysis
Biochemical Properties
2-Methylamino-2-phenylbutanol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of trimebutine metabolites . It interacts with enzymes such as esterases and N-demethylases, which facilitate its conversion into other metabolites. The interaction with esterases leads to the hydrolysis of ester bonds, while N-demethylases are involved in the removal of methyl groups from the nitrogen atom . These interactions are crucial for the compound’s metabolic processing and subsequent biochemical effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic flux and gene expression patterns . The compound’s impact on cell signaling pathways can alter cellular responses to external stimuli, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . For instance, its binding to esterases and N-demethylases modulates their activity, leading to changes in the metabolic pathways of the compound . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can vary, with potential alterations in enzyme activity and gene expression observed over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity . At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and potential cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with esterases and N-demethylases . These enzymes facilitate the hydrolysis and demethylation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in particular cellular compartments. The transport and distribution mechanisms are essential for the compound’s bioavailability and its subsequent biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-2-phenylbutanol can be achieved through several methods. One common approach involves the reaction of propiophenone with dimethylamine and sodium cyanide in an organic solvent to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile. This intermediate is then hydrolyzed under basic conditions (pH ≥ 12) to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid. The acid is esterified with ethanol and concentrated sulfuric acid to form 2-(N,N-dimethylamino)-2-phenylbutyrate, which is finally reduced to this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-2-phenylbutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-Methylamino-2-phenylbutanone.
Reduction: Formation of 2-Methylamino-2-phenylbutane.
Substitution: Formation of 2-Methylamino-2-phenylbutyl halides or esters
Scientific Research Applications
2-Methylamino-2-phenylbutanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylamino-2-phenylbutanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylamino-2-phenylbutanone: An oxidized form of 2-Methylamino-2-phenylbutanol.
2-Methylamino-2-phenylbutane: A reduced form of this compound.
2-Methylamino-2-phenylbutyl halides: Substituted derivatives of this compound.
Uniqueness
This compound is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-(methylamino)-2-phenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQGMPWJXQSTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443964 | |
Record name | 2-Methylamino-2-phenylbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78483-47-3 | |
Record name | 2-Methylamino-2-phenylbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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